REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:5]=[CH:6][N:7]([C:9]3[CH:10]=[CH:11][C:12]([O:21][CH3:22])=[C:13]([CH:20]=3)[C:14]([O:16]C(C)C)=[O:15])[CH:8]=2)[CH2:3][CH2:2]1>Cl>[CH:1]1([C:4]2[N:5]=[CH:6][N:7]([C:9]3[CH:10]=[CH:11][C:12]([O:21][CH3:22])=[C:13]([CH:20]=3)[C:14]([OH:16])=[O:15])[CH:8]=2)[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1N=CN(C1)C=1C=CC(=C(C(=O)OC(C)C)C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1N=CN(C1)C=1C=CC(=C(C(=O)O)C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |